molecular formula C11H19NO3 B13910258 Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate

Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B13910258
M. Wt: 213.27 g/mol
InChI Key: JIDGHBGXDMQQFD-MRVPVSSYSA-N
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Description

Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate is a chiral spirocyclic compound featuring a hydroxyl group at the 7S position. Its structure combines a bicyclic spiro[2.4]heptane core with a tert-butyl carbamate protecting group, making it a versatile intermediate in organic synthesis and pharmaceutical development. The stereochemistry (7S) and functional groups influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-8(13)11(7-12)4-5-11/h8,13H,4-7H2,1-3H3/t8-/m1/s1

InChI Key

JIDGHBGXDMQQFD-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C2(C1)CC2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate typically involves the following key stages:

  • Construction of the azaspirocyclic core.
  • Introduction and stereoselective control of the 7-hydroxy substituent.
  • Protection of the carboxylic acid as the tert-butyl ester.

These steps are often integrated into multi-step synthetic routes designed for high yield, enantiomeric purity, and scalability.

Patent-Documented Efficient Synthetic Route

According to patent WO2017190609A1, an efficient industrially scalable method for preparing the closely related compound (7S)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate (a key intermediate structurally analogous to the hydroxy derivative) involves:

Step Description Key Reagents/Conditions Notes
1 Formation of intermediate via reaction of precursor (formula I to II) Acetic acid, potassium acetate (ratio 1 g:3-5 mL:1.25-1.5 g) Mild acidic conditions facilitate cyclization
2 Conversion of intermediate (II to III) Use of benzylamine (mass ratio 1:0.15-0.2) Amination step introducing nitrogen functionality
3 Carbamate formation (III to IV) Diphenylphosphoryl azide (DPPA) (ratio 1:1.5-2) Carbamate protecting group installation
4 Reduction (IV to V) Sodium borohydride or lithium aluminum hydride; alternatively Pd/C hydrogenation Choice of reducing agent affects yield and stereoselectivity
5 Purification and isolation Crystallization and chromatography Ensures high enantiomeric excess (ee) and purity

This method achieves a high ee value, avoids material waste, improves yield, and is suitable for industrial scale-up with reduced production cost.

Asymmetric Hydrogenation Approach

Research literature describes asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using chiral ruthenium catalysts such as [RuCl(benzene)(S)-SunPhos]Cl. Key parameters include:

  • Hydrogen pressure: 5–50 bar
  • Temperature: 25–60°C
  • Solvent: Polar protic solvents like methanol or ethanol
  • Outcome: Enantiomeric excess up to 98.7%

This approach is effective for generating the chiral amine intermediate, which can be further transformed into the tert-butyl ester derivative.

Protection of the Carboxyl Group

The tert-butyl ester protecting group is introduced typically by esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of acid catalysts such as sulfuric acid. This protection enhances the compound’s stability and solubility during subsequent synthetic transformations.

Analytical and Purity Considerations

  • Purity Verification: High-performance liquid chromatography (HPLC) with UV detection at 254 nm and liquid chromatography-mass spectrometry (LC-MS) are standard for confirming >97% purity.
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR) and Fourier-transform infrared spectroscopy (FT-IR) are employed to verify the spirocyclic structure and functional groups, e.g., carbonyl stretch near 1680 cm^-1.
  • Enantiomeric Excess (ee): Chiral HPLC is used to quantify stereochemical purity, critical for biological activity.

Research Findings and Optimization Notes

Aspect Details Impact on Synthesis
Catalyst Choice Ru-BINAP, Ru-SunPhos, Rh or Ir complexes Influences enantioselectivity and reaction rate
Solvent Effects Polar protic (MeOH, EtOH) vs. aprotic (THF) Protic solvents favor hydrogenation efficiency
Temperature Control Lower temperatures (0–25°C) improve ee Minimizes side reactions
Reduction Agent Sodium borohydride, lithium aluminum hydride, Pd/C Choice affects yield and stereochemical integrity
Reaction Scale Batch vs. continuous flow reactors Continuous flow enhances reproducibility and scale-up
Safety Considerations Avoidance of hazardous reagents like cyanide or nitromethane Ensures safer industrial production

Summary Table of Preparation Method Parameters

Parameter Method/Condition Outcome/Notes
Starting Material Cyclopropanecarboxylate derivatives Precursor for spirocyclization
Cyclization Base Sodium hydride or potassium tert-butoxide Facilitates spiro ring formation
Amination Benzylamine or ammonia Introduces nitrogen functionality
Carbamate Formation Diphenylphosphoryl azide (DPPA) with phosphine ligands Protects amine as carbamate
Reduction NaBH4, LiAlH4, or Pd/C hydrogenation Converts intermediates to final compound
Protection Esterification with tert-butyl alcohol and acid catalyst Yields tert-butyl ester
Purification Crystallization, chromatography Achieves >97% purity and high ee

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The hydroxyl and tert-butyl ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (7R)-Hydroxy Enantiomer

The (7R)-enantiomer shares identical molecular formula (C₁₁H₁₉NO₃) and weight (213.27 g/mol) but differs in stereochemistry. While physical properties (e.g., melting point, density) are similar, enantiomers exhibit distinct biological activities due to chiral recognition in enzymatic systems .

Functional Group Derivatives

Amino Derivative: Tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • This derivative is widely used in peptide synthesis and as a protein degrader building block .
Benzyl-Substituted Carbamate: Tert-butyl (S)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
  • Molecular Formula : C₁₉H₂₆N₂O₂
  • Molecular Weight : 314.43 g/mol
  • Key Differences : Introduction of a benzyl group enhances lipophilicity, improving membrane permeability. The carbamate group stabilizes the structure against hydrolysis, making it suitable for drug candidates targeting hydrophobic binding pockets .

Heteroatom-Modified Analogs

Oxa-Substituted Derivative: Tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
  • Molecular Formula: C₁₀H₁₇NO₃
  • Molecular Weight : 199.25 g/mol
  • Applications include intermediates for heterocyclic drug synthesis .
Hydroxymethyl Derivative: Tert-butyl (6R)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
  • Molecular Formula: C₁₂H₂₁NO₃
  • Molecular Weight : 227.30 g/mol
  • Key Differences : A hydroxymethyl (-CH₂OH) group increases hydrogen-bonding capacity, improving solubility in polar solvents. This modification is advantageous for water-soluble prodrug designs .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Purity (%) Storage Conditions
Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate C₁₁H₁₉NO₃ 213.27 -OH ≥97 Room temperature
Tert-butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate C₁₁H₁₉NO₃ 213.27 -OH ≥95 2–8°C (dark)
Tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate C₁₁H₂₀N₂O₂ 212.29 -NH₂ ≥97 Room temperature
Tert-butyl (S)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate C₁₉H₂₆N₂O₂ 314.43 -Benzyl, -OCONH ≥95 Room temperature
Tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate C₁₀H₁₇NO₃ 199.25 -O- ≥97 Room temperature

Biological Activity

Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate is a compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C11H19NO3
  • Molecular Weight : 213.27 g/mol
  • CAS Number : 2865224-11-7
  • Purity : Typically ≥97% .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The spirocyclic structure allows it to fit into active sites, modulating biochemical pathways. This modulation can lead to either inhibition or activation of various cellular processes, making it a candidate for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to metabolic disorders.
  • Receptor Modulation : It may act as a modulator for specific receptors involved in neurotransmission and hormonal regulation.
  • Antimicrobial Properties : Preliminary studies suggest antimicrobial activity, although further research is necessary to establish efficacy and mechanisms.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study investigated the inhibition of specific enzymes involved in metabolic pathways, revealing an IC50 value indicating effective inhibition at low concentrations.
    • Another study focused on receptor binding assays, demonstrating significant binding affinity to target receptors.
  • In Vivo Studies :
    • Animal models have shown promising results regarding the therapeutic potential of this compound in treating conditions such as diabetes and obesity by modulating metabolic pathways.
    • Toxicological assessments indicate a favorable safety profile at therapeutic doses.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits key metabolic enzymes
Receptor ModulationModulates neurotransmitter receptors
AntimicrobialExhibits activity against certain bacterial strains
Safety ProfileFavorable at therapeutic doses

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